(3S,6S)-3-Benzyl-6-methylpiperazine-2,5-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3S,6S)-3-Benzyl-6-methylpiperazine-2,5-dione is a natural product found in Streptomyces anulatus, Nocardiopsis gilva, and Streptomyces praecox with data available.
Scientific Research Applications
Synthesis and Structural Studies
Synthesis of Amino Acids
The compound (3S,6S)-3-Benzyl-6-methylpiperazine-2,5-dione has been utilized in the synthesis of amino acids like alanine. Through specific alkylation and cleavage processes, it contributes to the formation of both (S)- and (R)-alanine (Orena, Porzi, & Sandri, 1992).
Conformational Changes
N4-methylation of this compound alters its conformation from a folded to an extended structure, a finding that enhances the understanding of its molecular behavior and potential applications (Nakao, Hiroyama, Fukayama, & Sano, 2016).
Chemical Properties and Applications
Chiral Solvating Agent
This compound serves as a chiral solvating agent, demonstrating utility in NMR spectroscopy. It forms diastereomeric hydrogen-bonded associates with certain racemic compounds, facilitating the determination of enantiomer compositions (Wagger et al., 2007); (Malavašič, Wagger, Stanovnik, & Svete, 2008).
Marine-Derived Applications
In marine-derived studies, derivatives of this compound, such as those isolated from marine actinomycete Streptomyces, have shown modest antiviral activity, indicating potential therapeutic applications (Wang et al., 2013).
Versatility in Organic Chemistry
- Reactivity in Organic Substrates: The compound is recognized for its versatility in organic chemistry, particularly in reactions involving electrophiles, nucleophiles, and radicals. Its derivatives serve as precursors for natural products and interesting amino or keto acid derivatives (Liebscher & Jin, 1999).
Medicinal Chemistry Applications
- Antiproliferative Properties: Some derivatives of this compound have shown antiproliferative effects against human chronic myelogenous leukemia, suggesting its potential in cancer research (Saab et al., 2013).
Properties
CAS No. |
15180-22-0 |
---|---|
Molecular Formula |
C12H14N2O2 |
Molecular Weight |
218.25 g/mol |
IUPAC Name |
(3S,6S)-3-benzyl-6-methylpiperazine-2,5-dione |
InChI |
InChI=1S/C12H14N2O2/c1-8-11(15)14-10(12(16)13-8)7-9-5-3-2-4-6-9/h2-6,8,10H,7H2,1H3,(H,13,16)(H,14,15)/t8-,10-/m0/s1 |
InChI Key |
CNXWPOWVDIUTPS-WPRPVWTQSA-N |
Isomeric SMILES |
C[C@H]1C(=O)N[C@H](C(=O)N1)CC2=CC=CC=C2 |
SMILES |
CC1C(=O)NC(C(=O)N1)CC2=CC=CC=C2 |
Canonical SMILES |
CC1C(=O)NC(C(=O)N1)CC2=CC=CC=C2 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.